molecular formula C29H21BrN2O3 B11670515 N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11670515
M. Wt: 525.4 g/mol
InChI Key: YPCDERZKVOCKGF-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with bromophenoxy and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a bromophenol reacts with a suitable aryl halide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromophenoxy and methoxyphenyl groups enhances its potential as a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C29H21BrN2O3

Molecular Weight

525.4 g/mol

IUPAC Name

N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C29H21BrN2O3/c1-34-22-12-6-19(7-13-22)28-18-26(25-4-2-3-5-27(25)32-28)29(33)31-21-10-16-24(17-11-21)35-23-14-8-20(30)9-15-23/h2-18H,1H3,(H,31,33)

InChI Key

YPCDERZKVOCKGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Br

Origin of Product

United States

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